molecular formula C17H33N B6322867 3-Hexylundecanenitrile CAS No. 93815-05-5

3-Hexylundecanenitrile

Cat. No.: B6322867
CAS No.: 93815-05-5
M. Wt: 251.5 g/mol
InChI Key: QMWMVVLOJOWQJK-UHFFFAOYSA-N
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Description

3-Hexylundecanenitrile is an organic compound belonging to the class of nitriles. It is characterized by a long linear hydrocarbon chain of 17 carbons with a nitrile group (C≡N) attached to the third carbon atom. This structure influences its properties, such as solubility and reactivity.

Preparation Methods

The synthesis of 3-Hexylundecanenitrile typically involves the reaction of a suitable alkyl halide with a nitrile source under specific conditions. One common method is the alkylation of a nitrile compound with a long-chain alkyl halide in the presence of a strong base. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

3-Hexylundecanenitrile undergoes several types of chemical reactions:

    Hydrolysis: The nitrile group can be converted to carboxylic acids or amides under acidic or basic conditions.

    Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogens on the alkyl chain can be substituted with other functional groups depending on the reaction conditions.

Scientific Research Applications

3-Hexylundecanenitrile is utilized in various scientific research applications due to its unique structure and reactivity:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving the interaction of nitrile compounds with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hexylundecanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

3-Hexylundecanenitrile can be compared with other long-chain nitriles, such as:

  • 3-Octylundecanenitrile
  • 3-Decylundecanenitrile
  • 3-Dodecylundecanenitrile

These compounds share similar structural features but differ in the length of their alkyl chains, which can influence their physical and chemical properties. This compound is unique due to its specific chain length and the position of the nitrile group, which affects its reactivity and applications.

Properties

IUPAC Name

3-hexylundecanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWMVVLOJOWQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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